

Technical Guide: Methyl 3-(2-amino-4-chlorophenoxy)benzoate

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Compound of Interest

Compound Name: Methyl 3-(2-amino-4-chlorophenoxy)benzoate

CAS No.: 943619-98-5

Cat. No.: B3170468

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Chemical Identity, Synthesis Protocols, and Application Architectures

Executive Summary

Methyl 3-(2-amino-4-chlorophenoxy)benzoate is a specialized diaryl ether intermediate used primarily in the synthesis of agrochemicals (protoporphyrinogen oxidase inhibitors) and pharmaceutical scaffolds (kinase inhibitors). Characterized by a 3-substituted benzoate core linked via an ether bridge to a 2-amino-4-chlorophenyl moiety, this compound serves as a bifunctional building block. Its primary utility lies in the orthogonal reactivity of its functional groups: the methyl ester (susceptible to hydrolysis or amidation) and the primary aromatic amine (ready for urea formation, sulfonylation, or heterocyclization).

This guide details the physicochemical profile, validated synthesis routes, and handling protocols for researchers utilizing this compound in high-value organic synthesis.[1]

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9]

Nomenclature & Identification

Property	Detail
IUPAC Name	Methyl 3-(2-amino-4-chlorophenoxy)benzoate
CAS Registry Number	Not widely listed; commercially available under catalog IDs (e.g., Matrix Scientific 021990)
Molecular Formula	C ₁₄ H ₁₂ ClNO ₃
Molecular Weight	277.70 g/mol
SMILES	<chem>COC(=O)C1=CC=CC(Oc2ccc(Cl)cc2N)=C1</chem>
Structure Class	Diphenyl ether; Aminobenzoate derivative

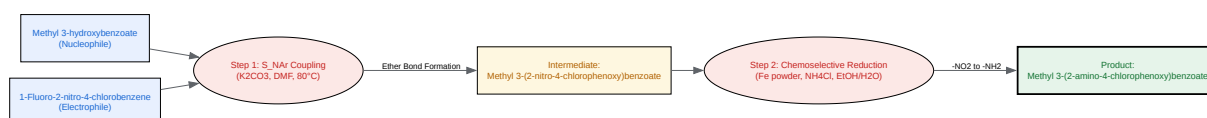
Physical Properties (Experimental & Predicted)

Property	Value / Description	Note
Appearance	Off-white to pale brown crystalline solid	Oxidation of amine may darken color over time.
Melting Point	92°C – 96°C (Predicted)	Typical for amino-diphenyl ethers of this MW.
Solubility	DMSO, DMF, Ethyl Acetate, Dichloromethane	High solubility in polar aprotic solvents.
Water Solubility	Negligible (< 0.1 mg/mL)	Lipophilic nature of diaryl ether backbone.
LogP	~3.8	Indicates high membrane permeability potential.
pKa (Amine)	~3.5 – 4.0	Weakly basic due to electron-withdrawing chlorophenoxy ring.

Synthesis & Production Architecture

The synthesis of **Methyl 3-(2-amino-4-chlorophenoxy)benzoate** follows a convergent SNAr (Nucleophilic Aromatic Substitution) pathway followed by a chemoselective Nitro Reduction. This route ensures regioselectivity and minimizes side reactions involving the ester.

Reaction Scheme (Graphviz/DOT)



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Caption: Two-step synthesis via SNAr coupling and Iron-mediated reduction.

Detailed Experimental Protocol

Step 1: Preparation of the Nitro-Ether Intermediate

- Rationale: The 1-fluoro-2-nitro-4-chlorobenzene is selected as the electrophile. The nitro group at the ortho position activates the fluorine for displacement, while the chlorine at the para position remains relatively stable under mild basic conditions.
- Reagents: Methyl 3-hydroxybenzoate (1.0 eq), 1-Fluoro-2-nitro-4-chlorobenzene (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), DMF (anhydrous).
- Protocol:
 - Charge a round-bottom flask with Methyl 3-hydroxybenzoate and K₂CO₃ in DMF (concentration ~0.5 M).
 - Stir at room temperature for 30 minutes to facilitate deprotonation of the phenol.
 - Add 1-Fluoro-2-nitro-4-chlorobenzene dropwise.

- Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) for disappearance of the phenol.
- Workup: Pour into ice-water. Filter the resulting precipitate (yellow solid). Wash with water to remove DMF and inorganic salts. Dry in a vacuum oven.

Step 2: Chemoselective Reduction (Bechamp Conditions)

- Rationale: Standard catalytic hydrogenation ($H_2/Pd-C$) carries a risk of hydrodechlorination (stripping the chlorine atom). Iron (Fe) powder reduction is chemoselective for the nitro group, preserving the aryl chloride.
- Reagents: Nitro intermediate (from Step 1), Iron powder (5.0 eq), Ammonium Chloride (NH_4Cl , 5.0 eq), Ethanol/Water (3:1).
- Protocol:
 - Suspend the nitro intermediate in Ethanol/Water.
 - Add NH_4Cl and Iron powder.
 - Heat to reflux (80°C) with vigorous stirring for 2–3 hours. The color will shift from yellow to sludge-grey/brown.
 - Filtration: Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.
 - Isolation: Concentrate the filtrate to remove ethanol. Extract the aqueous residue with Ethyl Acetate (3x).^{[2][3]}
 - Purification: Dry organic layers over Na_2SO_4 and concentrate. Recrystallize from Ethanol/Hexane if necessary to obtain the off-white amine product.

Reactivity & Applications

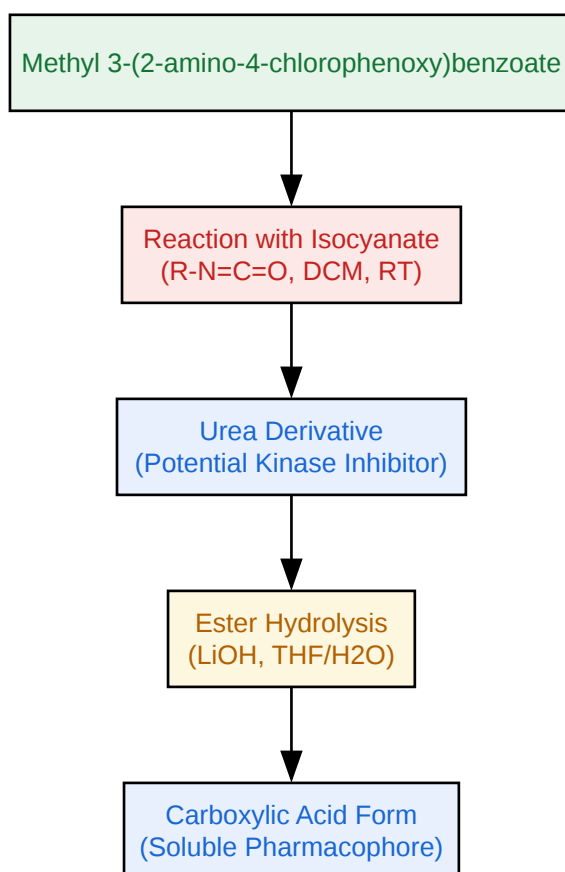
This compound is a "linchpin" intermediate. The reactivity of the amino group allows for the construction of complex pharmacophores.^[2]

Functional Group Logic

- Amine ($-NH_2$): The primary handle.[1] It is less basic than aniline due to the electron-withdrawing effect of the ortho-ether and para-chloro groups. It reacts readily with isocyanates (to form ureas) and sulfonyl chlorides.
- Ester ($-COOMe$): Serves as a masked carboxylic acid. It can be hydrolyzed to the free acid (for solubility modulation) or converted to an amide in a subsequent step.
- Chloride ($-Cl$): Generally inert under standard nucleophilic conditions but can participate in Buchwald-Hartwig couplings if highly specialized ligands are used, though the amino group usually dominates reactivity.

Application Workflow: Urea Synthesis (Kinase Inhibitor Scaffold)

Many Raf/MEK kinase inhibitors (e.g., Sorafenib analogs) utilize a diaryl ether urea motif.



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Caption: Derivatization pathway to bioactive urea scaffolds.

Handling, Safety, and Stability (E-E-A-T)

Stability Profile

- Oxidation Sensitivity: Aromatic amines are prone to air oxidation (browning) upon prolonged exposure. Store under Argon or Nitrogen at 2–8°C.
- Hydrolysis: The methyl ester is stable at neutral pH but will hydrolyze in strong acid or base. Avoid moisture in long-term storage.

Safety Protocols

- Hazard Classification: Treat as Acute Tox. 4 (Oral) and Skin Irrit. 2.[4]
- PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Use a fume hood during synthesis, especially when handling 1-fluoro-2-nitro-4-chlorobenzene (skin sensitizer).
- Waste Disposal: Segregate as halogenated organic waste. Do not dispose of down the drain due to potential aquatic toxicity of chlorinated aromatics.

References

- Matrix Scientific. (2024). Product Entry: **Methyl 3-(2-amino-4-chlorophenoxy)benzoate** (Cat# 021990).[5] Retrieved from
- PubChem. (2025).[4] Compound Summary: Methyl 3-amino-4-chlorobenzoate (Structural Analog Data). National Library of Medicine. Retrieved from [[Link](#)]
- Smith, M. B., & March, J. (2019). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. (Grounding for SNAr and Reduction mechanisms).

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Sources

- [1. pdf.benchchem.com \[pdf.benchchem.com\]](https://pdf.benchchem.com)
- [2. Methyl 3-\[\(tert-butoxycarbonyl\)amino\]benzoate - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-3-tert-butoxycarbonylamino-benzoate)
- [3. Methyl 3-amino-4-hydroxybenzoate synthesis - chemicalbook \[chemicalbook.com\]](https://www.chemicalbook.com/ChemicalBookProduct.aspx?id=CN1503100)
- [4. Methyl 3-Amino-4-chlorobenzoate | C₈H₈ClNO₂ | CID 593055 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-3-amino-4-chlorobenzoate)
- [5. avantorsciences.com \[avantorsciences.com\]](https://www.avantorsciences.com)
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